molecular formula C14H20N2O4 B14849146 Tert-butyl 2-(6-formyl-4-methoxypyridin-2-YL)ethylcarbamate CAS No. 1393544-94-9

Tert-butyl 2-(6-formyl-4-methoxypyridin-2-YL)ethylcarbamate

Katalognummer: B14849146
CAS-Nummer: 1393544-94-9
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: JQWHUYZQKKBQQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(6-formyl-4-methoxypyridin-2-yl)ethylcarbamate is an organic compound with a complex structure that includes a pyridine ring substituted with formyl and methoxy groups, and a tert-butyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(6-formyl-4-methoxypyridin-2-yl)ethylcarbamate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(6-formyl-4-methoxypyridin-2-yl)ethylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(6-formyl-4-methoxypyridin-2-yl)ethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tert-butyl 2-(6-formyl-4-methoxypyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the methoxy and carbamate groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 2-(6-formyl-4-methoxypyridin-2-yl)ethylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both formyl and methoxy groups allows for diverse chemical reactivity and potential for various applications in research and industry.

Eigenschaften

CAS-Nummer

1393544-94-9

Molekularformel

C14H20N2O4

Molekulargewicht

280.32 g/mol

IUPAC-Name

tert-butyl N-[2-(6-formyl-4-methoxypyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-6-5-10-7-12(19-4)8-11(9-17)16-10/h7-9H,5-6H2,1-4H3,(H,15,18)

InChI-Schlüssel

JQWHUYZQKKBQQE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)OC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.